H-Isoasn-OtBu . HCl;L-Isoasparagine-t-butyl ester . HCl
CAS No.:
Cat. No.: VC17947688
Molecular Formula: C8H17ClN2O3
Molecular Weight: 224.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17ClN2O3 |
|---|---|
| Molecular Weight | 224.68 g/mol |
| IUPAC Name | tert-butyl 3,4-diamino-4-oxobutanoate;hydrochloride |
| Standard InChI | InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-6(11)4-5(9)7(10)12;/h5H,4,9H2,1-3H3,(H2,10,12);1H |
| Standard InChI Key | MGCQDVMGXZJHTN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)N)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
H-Isoasn-OtBu·HCl is a derivative of L-aspartic acid, modified at the β-carboxyl group with a tert-butyl ester and at the α-amino group with an amide functionality. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in SPPS . Key structural features include:
-
IUPAC Name: tert-butyl (3S)-3,4-diamino-4-oxobutanoate hydrochloride .
-
Chirality: The (3S)-configuration ensures compatibility with natural L-amino acids in peptide chains .
The tert-butyl group (OtBu) acts as a protecting group for the β-carboxyl, preventing undesired side reactions during peptide elongation . Deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) regenerates the free carboxyl group post-synthesis .
Role in Peptide Synthesis
Mechanism of Incorporation
In SPPS, H-Isoasn-OtBu·HCl is coupled to growing peptide chains via its α-amine, while the β-carboxyl remains shielded by the tert-butyl ester. This dual functionality enables:
-
Selective Deprotection: The OtBu group is stable under basic conditions but cleaved by TFA, allowing sequential peptide assembly .
-
Reduced Side Reactions: Protection minimizes aspartimide formation, a common side reaction in aspartic acid-containing peptides .
Case Study: Somatostatin Analog Synthesis
A 2025 study demonstrated the compound’s utility in synthesizing somatostatin analogs . Using Fmoc-SPPS, researchers incorporated H-Isoasn-OtBu·HCl at position 3, achieving a 93.3% purity after optimizing TFA cleavage conditions (Table 1) .
Table 1. Impact of Cleavage Conditions on Peptide Purity and Byproduct Formation
| Condition (TFA/TIS/H₂O/Additives) | Peptide Purity (%) | S-tButylation Byproducts (%) |
|---|---|---|
| 95:2.5:2.5 (no additives) | 81.4 | 15.2 |
| 85:2.5:7.5:5 (thioanisole) | 93.3 | 6.1 |
Pharmaceutical Applications
Drug Candidate Development
H-Isoasn-OtBu·HCl derivatives are explored for:
-
Enzyme Inhibition: Modified peptides targeting proteases (e.g., HIV-1 protease) show nanomolar inhibitory activity.
-
Receptor Agonists/Antagonists: Its incorporation into GLP-1 analogs enhances metabolic stability for diabetes therapeutics.
Bioconjugation
The tert-butyl ester enables site-specific conjugation with fluorescent probes or polyethylene glycol (PEG) chains, enhancing pharmacokinetic properties .
Analytical Characterization
Spectroscopic Data
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 224.68 [M+H]⁺ .
-
NMR Spectroscopy: Key signals include δ 1.42 ppm (t-Bu CH₃), 3.10 ppm (β-CH₂), and 8.21 ppm (amide NH) .
Challenges and Mitigation Strategies
S-tButylation Byproducts
During TFA cleavage, tert-butyl cations may alkylnate cysteine thiols, forming S-tButylated adducts (+56 Da) . Strategies to suppress this include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume